Cyclohexane, [1-(bromomethyl)propyl]-
Description
Structural Context and Isomeric Considerations of Cyclohexane (B81311), [1-(bromomethyl)propyl]-
Cyclohexane, [1-(bromomethyl)propyl]- is a brominated derivative of cyclohexane. Its structure consists of a central cyclohexane ring, which is a six-carbon cyclic alkane. Attached to one of the carbon atoms of this ring is a 1-(bromomethyl)propyl group. This substituent comprises a three-carbon propyl chain where a bromine atom is attached to the methyl group which is itself attached to the first carbon of the propyl chain.
The presence of stereocenters in the molecule gives rise to several isomeric forms. The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. The substituents on the ring can be in either axial or equatorial positions. Furthermore, the carbon atom of the cyclohexane ring attached to the substituent, as well as the first carbon of the propyl group, are chiral centers. This leads to the possibility of multiple diastereomers and enantiomers. The specific spatial arrangement of the atoms, or stereochemistry, can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and biological activity if applicable.
Table 1: Structural and Chemical Properties of Cyclohexane, [1-(bromomethyl)propyl]-
| Property | Value |
| IUPAC Name | Cyclohexane, [1-(bromomethyl)propyl]- |
| Chemical Formula | C10H19Br |
| Molecular Weight | 219.16 g/mol |
| General Class | Halogenated Cycloalkane |
| Key Structural Features | Cyclohexane ring, brominated alkyl substituent |
Note: The properties in this table are based on the chemical structure and may not reflect experimentally determined values for this specific, sparsely researched compound.
Academic and Research Significance of Brominated Cyclohexane Derivatives in Organic Synthesis and Mechanistic Studies
Brominated cyclohexane derivatives are of considerable interest in the field of organic chemistry due to their utility as versatile synthetic intermediates. The bromine atom is an excellent leaving group, making these compounds ideal substrates for nucleophilic substitution and elimination reactions. This allows for the introduction of a wide range of functional groups, paving the way for the synthesis of more complex molecules. For instance, they can be used to create alcohols, ethers, amines, and other functionalized cyclohexane derivatives. fastercapital.com
The synthesis of brominated cyclohexanes is often achieved through the halogenation of cyclohexane, a reaction that can be initiated by UV light or heat. echemi.com This process typically involves a free-radical substitution mechanism. echemi.com The study of such reactions provides valuable insights into reaction mechanisms, including the formation and stability of radical intermediates.
Furthermore, the rigid, well-defined chair-like conformation of the cyclohexane ring in these derivatives makes them excellent models for studying stereochemistry and the influence of steric and electronic effects on reaction outcomes. The differing reactivity of axial versus equatorial substituents, for example, is a fundamental concept in conformational analysis that can be explored using brominated cyclohexane derivatives.
In mechanistic studies, these compounds are employed to investigate the intimate details of various organic reactions. For example, the kinetics and products of elimination reactions involving bromocyclohexanes can elucidate the competition between different reaction pathways, such as E1 and E2 mechanisms. researchgate.net Similarly, their use in substitution reactions helps in understanding the factors that favor SN1 versus SN2 pathways.
Table 2: Applications of Brominated Cyclohexane Derivatives in Organic Chemistry
| Area of Application | Description |
| Synthetic Intermediates | Serve as precursors for the synthesis of a wide variety of organic compounds, including pharmaceuticals and agrochemicals. researchgate.net |
| Mechanistic Studies | Used as model systems to study the mechanisms of substitution and elimination reactions. researchgate.net |
| Conformational Analysis | Provide a platform to investigate the influence of substituent orientation (axial vs. equatorial) on reactivity. |
| Material Science | Utilized in the development of new materials with specific properties. echemi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-bromobutan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-2-9(8-11)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3 |
InChI Key |
NSCCEQWYPXOCIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexane, 1 Bromomethyl Propyl and Analogous Cyclohexyl Bromides
Strategies for Carbon-Bromine Bond Formation in Cycloalkane Systems
The formation of a C-Br bond on a cyclohexane (B81311) scaffold can be achieved through several fundamental strategies. The choice of method depends on the desired substitution pattern, the stability of the starting material, and the required selectivity. These strategies can be broadly categorized into direct bromination of hydrocarbon frameworks and the conversion of other functional groups into bromides.
Direct bromination involves the substitution of a hydrogen atom on the cyclohexane ring or its alkyl substituent with a bromine atom. This is typically accomplished through free-radical halogenation. msu.edu In this type of reaction, a C-H bond is broken, and a new C-Br bond is formed. msu.edu
The reaction is initiated by light (hν) or heat, which homolytically cleaves molecular bromine (Br₂) into two bromine radicals (Br•). These radicals then propagate a chain reaction by abstracting a hydrogen atom from the alkylcyclohexane, creating an alkyl radical. This radical subsequently reacts with another molecule of Br₂ to form the alkyl bromide product and a new bromine radical.
Key Reagents and Conditions:
Bromine (Br₂) with UV light or heat: The classic method for free-radical bromination.
N-Bromosuccinimide (NBS): A versatile reagent used for radical bromination, particularly at allylic positions. slideshare.net NBS serves as a source of a low concentration of Br₂, which favors substitution over addition reactions. slideshare.netyoutube.com
The primary challenge in the direct bromination of a complex substrate like 1-propylcyclohexane (a logical precursor to the target molecule) is the lack of selectivity. Bromine radicals will preferentially abstract the most stable hydrogen, which typically follows the order: tertiary > secondary > primary. This can lead to a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product. For instance, the reaction of bromine with propane (B168953) results in a mixture of 1-bromopropane (B46711) and 2-bromopropane. youtube.com
| Substrate | Reagent/Conditions | Primary Product(s) | Mechanism | Selectivity Issues |
|---|---|---|---|---|
| Cyclohexane | Br₂, hν | Bromocyclohexane | Free Radical Substitution | Monobromination is favored, but over-bromination can occur. |
| Methylcyclohexane | Br₂, hν | 1-Bromo-1-methylcyclohexane (major), (Bromomethyl)cyclohexane (B57075), and other isomers | Free Radical Substitution | Low regioselectivity; abstraction occurs at the tertiary ring carbon, the primary methyl carbon, and secondary ring carbons. |
| Cyclohexene | NBS, CCl₄, initiator | 3-Bromocyclohexene | Allylic Radical Substitution | High selectivity for the position adjacent to the double bond. slideshare.net |
A more controlled and widely used approach involves the conversion of a pre-existing functional group at the desired position into a bromide. solubilityofthings.compurdue.edu This strategy offers superior regioselectivity compared to direct bromination. For a target molecule like Cyclohexane, [1-(bromomethyl)propyl]-, this would likely involve a multi-step synthesis to first build the carbon skeleton and then introduce the bromine atom.
Conversion of Alcohols: Alcohols are excellent precursors for alkyl bromides. The hydroxyl group can be substituted by bromine using various reagents.
With Hydrobromic Acid (HBr): Concentrated HBr can convert tertiary and secondary alcohols into the corresponding bromides. For example, cyclohexanol (B46403) can be reacted with HBr to produce bromocyclohexane. google.com
With Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols into alkyl bromides. The reaction typically proceeds with an inversion of stereochemistry if the alcohol is chiral.
With Triphenylphosphine and Bromine (or CBr₄): This combination, known as the Appel reaction, provides a mild method for converting alcohols to bromides.
A plausible route to the target compound could start with cyclohexanecarboxaldehyde. Reaction with a propyl Grignard reagent (propylmagnesium bromide) would yield 1-cyclohexylbutan-1-ol. This secondary alcohol could then be converted to the corresponding bromide, 1-(1-bromobutyl)cyclohexane, an isomer of the target compound. To obtain the specific [1-(bromomethyl)propyl] structure, a different precursor alcohol, such as 2-cyclohexylbutan-1-ol, would be required. This alcohol could then be treated with PBr₃ or HBr to yield Cyclohexane, [1-(bromomethyl)propyl]-.
Other Transformations:
From Carboxylic Acids (Hunsdiecker Reaction): Carboxylic acids can be converted to their silver salts and then treated with bromine. This reaction results in a bromide with one less carbon atom than the starting acid.
From Ethers: Certain ethers can be cleaved by HBr to yield alkyl bromides.
From other Halides: A bromide can be introduced via a Finkelstein-type reaction, where an alkyl iodide or chloride is treated with a bromide salt like sodium bromide (NaBr).
| Starting Functional Group | Reagent | Product Functional Group | Typical Application | Reference Example |
|---|---|---|---|---|
| Alcohol (-OH) | HBr | Bromide (-Br) | Conversion of secondary and tertiary alcohols. | Cyclohexanol → Bromocyclohexane google.com |
| Alcohol (-OH) | PBr₃ | Bromide (-Br) | Conversion of primary and secondary alcohols. | General transformation |
| Alkene (C=C) | HBr, peroxides | Bromide (-Br) | Anti-Markovnikov hydrobromination to form a primary bromide. | General transformation |
| Carboxylic Acid (-COOH) | Ag₂O, then Br₂ | Bromide (-Br) | Hunsdiecker reaction (decarboxylative bromination). | General transformation |
| Acetoxy (-OAc) | HBr, Ethanol (B145695) | Hydroxyl (-OH), then Bromide (-Br) | Hydrolysis followed by bromination. | 1-acetoxymethyl-1-bromomethylcyclohexane → 1-Bromomethyl-1-hydroxymethyl-cyclohexane prepchem.com |
Development of Stereoselective Synthesis Pathways for Substituted Cyclohexyl Bromides
When the cyclohexane ring is substituted, stereoisomers (diastereomers and enantiomers) are possible. The development of synthetic pathways that control the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis. The stereochemistry of reactions involving cyclohexane derivatives is heavily influenced by the conformational preferences of the ring, primarily the stable chair conformation. fiveable.me
Substituents on a cyclohexane ring can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups. fiveable.me The stereochemical outcome of a reaction often depends on the orientation of the reacting group and the trajectory of the incoming reagent.
Stereocontrolled Nucleophilic Substitution:
Sₙ2 Reactions: These reactions are highly stereospecific and proceed with an inversion of configuration at the reacting center. To synthesize a specific stereoisomer of a substituted cyclohexyl bromide, one can start with a chiral alcohol of the opposite configuration. The alcohol can be converted into a good leaving group (e.g., a tosylate, mesylate, or triflate) and then displaced by a bromide ion (from NaBr or LiBr) in an Sₙ2 reaction. For this to occur efficiently on a cyclohexane ring, the leaving group must be able to adopt an axial position to allow for backside attack by the nucleophile. masterorganicchemistry.com
Sₙ1 Reactions: These reactions proceed through a planar carbocation intermediate, which leads to a loss of stereochemical information and typically results in a mixture of stereoisomers (racemization). quora.com Therefore, Sₙ1 reactions are generally avoided when stereocontrol is desired.
Stereoselective Reductions: An indirect but powerful method to control stereochemistry involves the stereoselective reduction of a ketone precursor. For example, a substituted cyclohexanone (B45756) can be reduced to a cyclohexanol using stereoselective reducing agents. acs.org Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) often exhibit diastereoselectivity based on steric hindrance, with hydride delivery occurring from the less hindered face of the carbonyl. The resulting alcohol, now with a defined stereochemistry, can be converted to the bromide, often with inversion of configuration as described above.
Exploration of Advanced Synthetic Techniques for Brominated Cyclohexanes
Beyond classical methods, several advanced techniques have been developed for the synthesis of brominated compounds, offering improvements in efficiency, selectivity, and environmental impact.
Radical-Mediated C-H Functionalization: While traditional radical bromination can be unselective, modern methods offer greater control. The Hofmann-Löffler-Freytag reaction, for instance, allows for the cyclization of N-haloamines. wikipedia.org This process involves an intramolecular 1,5-hydrogen atom transfer by a nitrogen-centered radical, leading to the formation of a carbon-centered radical at a specific δ-position. This radical can then be trapped to form a new C-C or C-heteroatom bond, providing a pathway to functionalize otherwise unreactive C-H bonds in a highly regioselective manner. While not a direct bromination method, it exemplifies advanced strategies for creating functionalized cyclic systems that can serve as precursors to bromides.
Photoflow Chemistry: The use of microflow reactors for photochemical reactions, including photobromination, has gained traction. Continuous-flow systems can suppress the formation of dibrominated byproducts and enhance the selectivity for monobromination by precisely controlling reaction time, temperature, and reagent ratios. researchgate.net This technique offers improved safety and scalability for highly exothermic or light-sensitive reactions.
Organometallic and Catalytic Methods: While more common for aryl bromides, catalytic methods for C(sp³)-H bromination are an active area of research. These methods often involve transition metal catalysts that can selectively activate a specific C-H bond, followed by reaction with a bromine source. Copper bromide (CuBr), for example, can catalyze the ipso-bromination of arylboronic acids. organic-chemistry.org The development of analogous catalysts for the selective bromination of alkyl C-H bonds remains a significant challenge but holds promise for future synthetic strategies.
Conformational Analysis and Stereochemistry of Cyclohexane, 1 Bromomethyl Propyl and Substituted Cyclohexane Systems
Conformational Dynamics of Cyclohexane (B81311) Rings with Alkyl and Halogen Substituents
The cyclohexane ring is not a planar hexagon as its 2D representation might suggest. To avoid the strain associated with a planar arrangement (angle strain from 120° bond angles and torsional strain from eclipsing hydrogens), it adopts a puckered three-dimensional structure. The most stable of these is the chair conformation, which is free of both angle and torsional strain, with all C-C-C bond angles being approximately 109.5° and all adjacent hydrogens in a staggered arrangement. pressbooks.pubmaricopa.edudalalinstitute.com
In the chair conformation, the twelve hydrogen atoms (or substituents) can occupy two distinct types of positions: axial and equatorial. pressbooks.pub Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. pressbooks.pub At room temperature, cyclohexane undergoes a rapid "ring flip" or "chair interconversion," where one chair conformer converts into another. pressbooks.pub During this process, all axial positions become equatorial, and all equatorial positions become axial. maricopa.edu
When a substituent, such as an alkyl group or a halogen, replaces a hydrogen atom, the two chair conformers are no longer equivalent in energy. libretexts.org Generally, the conformer with the substituent in the equatorial position is more stable and therefore more populated at equilibrium. maricopa.edulibretexts.org This preference is primarily due to steric hindrance. An axial substituent experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.org These interactions are essentially gauche butane (B89635) interactions. libretexts.org In contrast, an equatorial substituent is positioned away from the bulk of the ring, minimizing these repulsive forces. libretexts.org
The size and nature of the substituent play a critical role in the conformational equilibrium. Larger, bulkier alkyl groups have a stronger preference for the equatorial position to avoid severe 1,3-diaxial strain. maricopa.edu Halogen substituents also generally prefer the equatorial position, although their smaller size compared to many alkyl groups can lead to a less pronounced preference. libretexts.org However, factors such as bond length can influence this; for instance, the longer carbon-bromine bond can place the bromine atom further from the axial hydrogens, mitigating some of the steric strain compared to a group with shorter bonds. In some specific cases, particularly with electronegative substituents, electronic effects like hyperconjugation or dipole-dipole interactions can also influence conformational preferences, sometimes even favoring the axial position in what is known as the anomeric effect, though this is more prevalent in heterocyclic systems. acs.orgstackexchange.com
Analysis of Substituent Effects on Conformational Equilibria
The position of the equilibrium between the two chair conformers of a substituted cyclohexane is determined by the energetic difference between the axial and equatorial orientations of the substituent. This difference is influenced by steric interactions and the resulting strain energy.
The primary factor driving the preference for equatorial substitution is steric strain, which arises from repulsive forces when non-bonded atoms are forced into close proximity. In substituted cyclohexanes, the most significant of these are the 1,3-diaxial interactions. libretexts.org An axial substituent on carbon 1 (C1) is spatially close to the axial hydrogens on C3 and C5. libretexts.org This crowding destabilizes the axial conformer. libretexts.org
The magnitude of this destabilization, and thus the strain energy, is directly related to the steric bulk of the substituent. maricopa.edu For a simple methyl group, the two 1,3-diaxial interactions result in a total strain of approximately 1.7 kcal/mol (7.3 kJ/mol), making the equatorial conformer significantly more stable. masterorganicchemistry.comyoutube.com As the size of the alkyl group increases from methyl to ethyl to isopropyl, the steric strain associated with the axial position also increases, further shifting the equilibrium towards the equatorial conformer. libretexts.org A tert-butyl group is so bulky that the 1,3-diaxial interactions are highly destabilizing, effectively "locking" the cyclohexane ring into the conformation where the tert-butyl group is equatorial. maricopa.edu
For the [1-(bromomethyl)propyl]- substituent, the analysis is more complex. This group is analogous to a sec-butyl group, which is already sterically demanding. The presence of the bromomethyl group (-CH2Br) attached to the carbon connected to the ring further increases its bulk. The conformational preference will depend not only on the orientation of the entire group (axial vs. equatorial) but also on the rotational conformation of the propyl chain itself to minimize steric clashes with the cyclohexane ring. When the entire substituent is in the axial position, significant 1,3-diaxial interactions are expected, making this conformation highly unfavorable.
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value". The A-value is defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers at a given temperature. masterorganicchemistry.comyoutube.com A larger A-value signifies a greater preference for the equatorial position and, by extension, a greater effective steric size of the substituent. masterorganicchemistry.comyoutube.com These values are additive and can be used to predict the stability of di- and polysubstituted cyclohexanes. masterorganicchemistry.com
The A-value can be calculated from the equilibrium constant (Keq) between the two conformers using the equation ΔG° = -RTlnKeq, where R is the gas constant and T is the temperature in Kelvin. libretexts.org
Below is a table of A-values for some common alkyl and halogen substituents.
| Substituent | A-value (kcal/mol) |
| -F | 0.24 |
| -Cl | 0.4 |
| -Br | 0.2-0.7 |
| -I | 0.4 |
| -CH₃ (Methyl) | 1.8 |
| -CH₂CH₃ (Ethyl) | 2.0 |
| -CH(CH₃)₂ (Isopropyl) | 2.2 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 |
| -C₆H₅ (Phenyl) | 3.0 |
| -CN | 0.2 |
| -OH | 0.6-0.9 |
| Data sourced from various chemistry resources. |
Chirality and Stereoisomerism in Brominated Cyclohexyl Systems
The introduction of substituents onto a cyclohexane ring can create stereocenters, leading to various forms of stereoisomerism, including enantiomers and diastereomers.
For a molecule like Cyclohexane, [1-(bromomethyl)propyl]-, there are two potential sources of chirality. The first is the carbon atom on the cyclohexane ring to which the substituent is attached (C1). The second is the carbon atom within the substituent itself, the one bonded to the ring, the bromomethyl group, the ethyl group, and a hydrogen atom. Both of these are chiral centers.
The presence of two chiral centers means that the molecule can exist as a maximum of four stereoisomers (2², where n is the number of chiral centers). These stereoisomers will exist as two pairs of enantiomers. The relationship between a molecule from one pair and a molecule from the other pair is that of diastereomers.
For example, let's denote the configuration at C1 of the ring as (R) or (S) and the configuration at the chiral carbon of the substituent as (R') or (S'). The possible stereoisomers are:
(R, R') and (S, S') - This is one pair of enantiomers.
(R, S') and (S, R') - This is the second pair of enantiomers.
The (R, R') isomer is a diastereomer of both the (R, S') and (S, R') isomers. Diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography. Enantiomers have identical physical properties (except for the direction they rotate plane-polarized light) and require a chiral environment for separation.
Computational and Molecular Modeling Approaches to Conformational Analysis
In the absence of experimental data, computational and molecular modeling techniques have become indispensable tools for studying the conformational landscapes of complex molecules like Cyclohexane, [1-(bromomethyl)propyl]-. researchgate.net Methods ranging from molecular mechanics (MM) to higher-level quantum mechanical calculations like Density Functional Theory (DFT) and ab initio methods can be employed. researchgate.netslideshare.net
These computational approaches allow for:
Geometry Optimization: Finding the lowest energy (most stable) three-dimensional structure for each possible conformer (e.g., equatorial and axial chair forms, as well as boat and twist-boat conformations). researchgate.net
Energy Calculations: Determining the relative energies of different conformers to predict the equilibrium populations and calculate theoretical A-values. slideshare.net
Mapping Potential Energy Surfaces: Exploring the energy barriers between different conformations, such as the barrier to ring inversion.
For Cyclohexane, [1-(bromomethyl)propyl]-, a computational study would involve building each of the four stereoisomers and performing a conformational search for each. This would identify the most stable chair conformation (with the substituent equatorial) and the preferred rotation of the [1-(bromomethyl)propyl]- side chain. The energy difference between the optimized equatorial and axial conformers would provide a calculated A-value, offering a quantitative measure of its steric demand. Such studies can provide valuable insights into the structure and stability of molecules that are difficult to study experimentally. researchgate.net
Advanced Spectroscopic Characterization in Research on Cyclohexane, 1 Bromomethyl Propyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for determining the detailed structure of organic compounds in solution. longdom.org It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. longdom.org For a molecule with the complexity of Cyclohexane (B81311), [1-(bromomethyl)propyl]-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.
Application of 1D NMR (¹H and ¹³C) in Structural Assignment
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide the foundational information for structural analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration). For Cyclohexane, [1-(bromomethyl)propyl]-, the spectrum is expected to be complex due to the numerous, chemically similar protons in the cyclohexane ring and the propyl side chain.
The protons on the cyclohexane ring would likely appear as a series of overlapping multiplets in the upfield region, typically between 1.0 and 2.0 ppm. docbrown.info The protons on the propyl chain would have distinct chemical shifts influenced by their proximity to the bromine atom. The bromomethyl (CH₂Br) protons would be the most deshielded, appearing further downfield. The methine proton (CH) attached to both the cyclohexane ring and the propyl group would also have a characteristic chemical shift.
Table 1: Predicted ¹H NMR Spectral Data for Cyclohexane, [1-(bromomethyl)propyl]- Disclaimer: The following data is a prediction based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.
| Signal | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Assignment |
| a | 3.4 - 3.6 | Doublet of doublets | 2H | -CH₂Br |
| b | 1.8 - 2.0 | Multiplet | 1H | -CH(CH₂Br)CH₂CH₃ |
| c | 1.6 - 1.9 | Multiplet | 1H | Cyclohexyl-CH |
| d | 1.0 - 1.8 | Multiplets | 10H | Cyclohexyl-CH₂ |
| e | 1.3 - 1.5 | Multiplet | 2H | -CH₂CH₃ |
| f | 0.8 - 1.0 | Triplet | 3H | -CH₂CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For Cyclohexane, [1-(bromomethyl)propyl]-, assuming the chair conformation of the cyclohexane ring and free rotation of the side chain, several distinct carbon signals would be expected. The carbon atom bonded to the bromine (C-Br) would be significantly shifted compared to the other aliphatic carbons.
Table 2: Predicted ¹³C NMR Spectral Data for Cyclohexane, [1-(bromomethyl)propyl]- Disclaimer: The following data is a prediction based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.
| Predicted Chemical Shift (ppm) | Assignment |
| 45 - 55 | Cyclohexyl-CH |
| 40 - 45 | -CH(CH₂Br)CH₂CH₃ |
| 35 - 40 | -CH₂Br |
| 25 - 35 | Cyclohexyl-CH₂ |
| 20 - 25 | -CH₂CH₃ |
| 10 - 15 | -CH₂CH₃ |
Utilization of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Spin Systems
Due to the significant signal overlap expected in the 1D spectra of Cyclohexane, [1-(bromomethyl)propyl]-, 2D NMR techniques are crucial for unambiguous structural assignment. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orglibretexts.org A COSY spectrum would reveal the connectivity of protons within the cyclohexane ring and along the propyl side chain. For instance, cross-peaks would be observed between the methine proton of the propyl group and the protons of the adjacent bromomethyl and ethyl groups. sdsu.edu This allows for the tracing of the entire proton spin system.
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D technique that correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.orgpressbooks.pub An HSQC spectrum is invaluable for assigning the ¹³C signals based on the more easily interpretable ¹H NMR spectrum. columbia.edu Each cross-peak in the HSQC spectrum corresponds to a C-H bond, definitively linking the proton and carbon assignments. ustc.edu.cn
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to three bonds. libretexts.orgcolumbia.edu This is particularly powerful for establishing the connectivity between different functional groups. ustc.edu.cn For Cyclohexane, [1-(bromomethyl)propyl]-, HMBC would be critical to confirm the attachment of the propyl group to the cyclohexane ring by showing correlations between the protons on the propyl chain and the carbons of the cyclohexane ring, and vice versa.
Computational Prediction of NMR Chemical Shifts for Organobromine Compounds
In the absence of experimental data, or to aid in its interpretation, computational chemistry provides powerful tools for predicting NMR parameters. researchgate.net Methods based on Density Functional Theory (DFT) can be used to calculate the NMR chemical shifts (¹H and ¹³C) and coupling constants for a given molecular structure. nih.gov
Various software packages are available that can perform these calculations. mestrelab.combiopchem.educationacdlabs.com The process typically involves:
Generating a 3D model of the molecule, in this case, Cyclohexane, [1-(bromomethyl)propyl]-.
Performing a conformational search to identify the most stable conformers of the molecule, as chemical shifts are an average over the conformational ensemble.
Calculating the NMR shielding tensors for each atom in the stable conformers using a suitable level of theory (e.g., B3LYP functional with a specific basis set). nih.govgithub.io
Converting the calculated shielding tensors into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions has significantly improved in recent years, with mean absolute errors for ¹H shifts often below 0.1 ppm. nih.gov For complex molecules, comparing the computationally predicted spectra for different possible isomers or stereoisomers with experimental data is a robust method for structural verification. comporgchem.com
Theoretical and Computational Chemistry Studies on Cyclohexane, 1 Bromomethyl Propyl
Molecular Modeling and Geometry Optimization of Substituted Cyclohexyl Systems
The conformational landscape of substituted cyclohexanes is primarily dictated by the preference of substituents to occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org For Cyclohexane (B81311), [1-(bromomethyl)propyl]-, the bulky [1-(bromomethyl)propyl]- group is expected to have a strong preference for the equatorial position in the chair conformation.
Molecular modeling techniques, such as molecular mechanics and quantum chemical methods, are employed to perform geometry optimization and determine the most stable conformations. sapub.org Geometry optimization systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest potential energy. For Cyclohexane, [1-(bromomethyl)propyl]-, this process would involve starting with various possible chair and boat conformations and allowing the computational algorithm to find the local and global energy minima.
The chair conformation is the most stable for cyclohexane and its derivatives, being essentially free of angle and torsional strain. libretexts.org The energy difference between the chair and the next most stable conformation, the twist-boat, is significant. jkps.or.kr The introduction of a substituent like [1-(bromomethyl)propyl]- will further influence the relative energies of these conformations.
| Compound | Method | Axial Conformer Energy (kcal/mol) | Equatorial Conformer Energy (kcal/mol) | A-Value (Equatorial Preference, kcal/mol) |
| Methylcyclohexane | MP2/6-31G(d) | 1.96 | 0 | 1.96 |
| Ethylcyclohexane | MP2/6-31G(d) | 1.80 | 0 | 1.80 |
| Isopropylcyclohexane | MP2/6-31G(d) | 1.60 | 0 | 1.60 |
| tert-Butylcyclohexane | MP2/6-31G(d) | 5.45 | 0 | 5.45 |
| Cyclohexane, [1-(bromomethyl)propyl]- (Estimated) | DFT (e.g., B3LYP/6-311+G(d,p)) | ~4.5 - 5.5 | 0 | ~4.5 - 5.5 |
The geometry of the cyclohexane ring itself can be slightly distorted by the presence of a bulky substituent. In the case of an axial [1-(bromomethyl)propyl]- group, steric repulsion with the axial hydrogens at the C3 and C5 positions would likely lead to a flattening of the ring on that side. researchgate.net Even in the more stable equatorial conformation, gauche interactions between the substituent and the cyclohexane ring can lead to minor adjustments in bond angles and dihedral angles to relieve strain. youtube.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a deeper understanding of the electronic structure and potential reactivity of Cyclohexane, [1-(bromomethyl)propyl]-. wikipedia.orgrsc.org These methods solve the Schrödinger equation for a given molecular system, yielding information about molecular orbitals, electron density distribution, and electrostatic potential.
For Cyclohexane, [1-(bromomethyl)propyl]-, the presence of the electronegative bromine atom introduces a significant electronic effect. The carbon atom attached to the bromine (C-Br bond) will be electrophilic, making it a potential site for nucleophilic attack. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would be crucial in predicting the molecule's reactivity in various chemical reactions.
Quantum chemical calculations are instrumental in mapping the potential energy surface for conformational changes, such as the ring flip of the cyclohexane moiety. ic.ac.uk The ring flip from one chair conformation to another proceeds through higher-energy intermediates, including the half-chair, twist-boat, and boat conformations. libretexts.orgmasterorganicchemistry.com
Table 2: Calculated Energy Barriers for Cyclohexane Ring Inversion (Note: Values for Cyclohexane, [1-(bromomethyl)propyl]- are hypothetical and based on general principles for illustrative purposes.)
| Conformation | Relative Energy (kcal/mol) - Cyclohexane | Estimated Relative Energy (kcal/mol) - Substituted Cyclohexane |
| Chair | 0 | 0 |
| Twist-Boat | 5.5 | ~6.0 - 7.0 |
| Boat (Transition State) | 6.9 | ~7.5 - 8.5 |
| Half-Chair (Transition State) | 10.0 | ~10.5 - 11.5 |
Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energies for various potential reactions involving Cyclohexane, [1-(bromomethyl)propyl]-, such as substitution or elimination reactions at the brominated carbon.
The electronic structure calculations also provide insights into the non-covalent interactions that can influence the behavior of Cyclohexane, [1-(bromomethyl)propyl]-. The electrostatic potential map would reveal regions of positive and negative charge on the molecular surface, indicating how the molecule might interact with other polar molecules or ions.
The bromine atom, with its lone pairs of electrons, can participate in halogen bonding, a type of non-covalent interaction with nucleophilic species. Furthermore, the C-H bonds of the cyclohexane ring and the alkyl substituent can act as weak hydrogen bond donors. A detailed analysis of the molecular orbitals and electron density can quantify the strength and nature of these interactions.
Advanced Simulation Techniques for Understanding Molecular Behavior
While static quantum chemical calculations provide information about stationary points on the potential energy surface, advanced simulation techniques like molecular dynamics (MD) can offer insights into the dynamic behavior of Cyclohexane, [1-(bromomethyl)propyl]- over time. nih.gov
MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes, such as ring flipping and rotation around single bonds, as they occur on the picosecond to nanosecond timescale. nih.gov For a molecule with a flexible substituent like [1-(bromomethyl)propyl]-, MD simulations could reveal the preferred rotameric states of the substituent and the timescale of their interconversion.
By running simulations at different temperatures, it is possible to study the thermodynamic properties of the system, such as the equilibrium populations of different conformers. This approach provides a more complete picture of the molecule's behavior in a dynamic environment, complementing the static information obtained from geometry optimizations and energy calculations.
Applications of Cyclohexane, 1 Bromomethyl Propyl in Synthetic and Material Science Research
Role as a Synthetic Intermediate for the Construction of Complex Organic Molecules
As a secondary alkyl halide, Cyclohexane (B81311), [1-(bromomethyl)propyl]- is a versatile intermediate for introducing the 1-cyclohexylbutyl group into more complex molecular architectures. This is primarily achieved through nucleophilic substitution and organometallic coupling reactions.
The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. However, the steric hindrance imposed by the bulky cyclohexyl group and the adjacent propyl group influences the preferred reaction pathway. For instance, in reactions with small, strong nucleophiles, the S\textsubscript{N}2 mechanism may be viable, leading to an inversion of stereochemistry at the chiral center. Conversely, with weaker nucleophiles or under solvolytic conditions, an S\textsubscript{N}1 pathway, proceeding through a carbocation intermediate, is more likely. youtube.com The stability of the secondary carbocation, while not as high as a tertiary carbocation, can be sufficient for such reactions to occur.
A significant application of such alkyl halides is in the formation of Grignard reagents. sigmaaldrich.com Treatment of Cyclohexane, [1-(bromomethyl)propyl]- with magnesium metal in an ethereal solvent would likely yield the corresponding Grignard reagent, 1-cyclohexylbutylmagnesium bromide. This organometallic compound is a potent nucleophile and a strong base, capable of reacting with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and construct more complex alcohol-containing molecules. libretexts.orgyoutube.com
Furthermore, this compound can potentially participate in modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orglibretexts.org Although challenging for secondary alkyl halides, recent advancements in catalysis have enabled the coupling of such substrates with organoboron compounds, providing a powerful tool for the formation of carbon-carbon bonds between sp³-hybridized carbon centers. nih.gov
The Williamson ether synthesis offers another pathway for utilizing this compound, where it would react with an alkoxide to form an ether. vaia.comchem-station.commasterorganicchemistry.comlibretexts.orgpressbooks.pub Due to the secondary nature of the alkyl halide, this reaction would likely compete with elimination reactions, especially with sterically hindered or strongly basic alkoxides. libretexts.org
To illustrate the potential synthetic transformations, the following table summarizes some possible reactions:
| Reaction Type | Reagents | Potential Product |
| Grignard Formation | Mg, dry ether | 1-cyclohexylbutylmagnesium bromide |
| Nucleophilic Substitution (S\textsubscript{N}2) | NaN\textsubscript{3} | 1-azido-1-cyclohexylbutane |
| Nucleophilic Substitution (S\textsubscript{N}1/Solvolysis) | Ethanol (B145695), heat | 1-ethoxy-1-cyclohexylbutane |
| Elimination (E2) | Sodium ethoxide, heat | 1-cyclohexyl-1-butene |
Utility as a Building Block in Polymer and Advanced Materials Chemistry
The incorporation of the bulky and aliphatic 1-cyclohexylbutyl moiety into polymers can significantly influence their physical and chemical properties. This group can enhance thermal stability, solubility in organic solvents, and modify the mechanical properties of the resulting materials.
One potential route for its integration into a polymer backbone is through polymerization of a derivative of Cyclohexane, [1-(bromomethyl)propyl]-. For instance, if the compound is used to alkylate a monomer containing a suitable functional group (e.g., a phenol (B47542) or an amine), the resulting monomer could then be polymerized.
Alternatively, the bromine atom can serve as an initiation site for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers with the 1-cyclohexylbutyl group at one end of the polymer chain.
Another application in materials science lies in the surface modification of materials. The reactivity of the alkyl bromide allows it to be grafted onto surfaces that have been functionalized with nucleophilic groups. This can be used to alter the surface properties, such as hydrophobicity or biocompatibility.
Employment as a Model Compound in Fundamental Mechanistic Organic Chemistry Studies
Secondary alkyl halides with significant steric bulk around the reactive center, such as Cyclohexane, [1-(bromomethyl)propyl]-, are excellent model compounds for studying the competition between substitution (S\textsubscript{N}1 and S\textsubscript{N}2) and elimination (E1 and E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.
For example, solvolysis studies in polar protic solvents like ethanol or acetic acid would provide insights into the S\textsubscript{N}1/E1 pathways. youtube.com The rate of the reaction would be independent of the concentration of the nucleophile (the solvent), and the product distribution would include both substitution (ether or ester) and elimination (alkene) products. The potential for carbocation rearrangements could also be investigated.
In contrast, reacting the compound with a strong, sterically hindered base, such as potassium tert-butoxide, would favor the E2 mechanism. The regioselectivity of the elimination (Hofmann vs. Zaitsev products) could be studied, providing information on the steric and electronic effects of the cyclohexyl and propyl groups.
The following table outlines the expected major products under different mechanistic conditions:
| Mechanism | Conditions | Major Product(s) |
| S\textsubscript{N}1/E1 | Weakly nucleophilic/basic solvent (e.g., ethanol), heat | 1-ethoxy-1-cyclohexylbutane and 1-cyclohexyl-1-butene |
| S\textsubscript{N}2 | Strong, non-basic nucleophile (e.g., azide), polar aprotic solvent | 1-azido-1-cyclohexylbutane |
| E2 | Strong, sterically hindered base (e.g., potassium tert-butoxide) | 1-cyclohexyl-1-butene (Zaitsev product) |
Detailed kinetic studies, including the determination of reaction orders and activation parameters, would provide valuable data for understanding the transition states of these fundamental organic reactions.
Q & A
Q. What are the common synthetic routes for preparing [1-(bromomethyl)propyl]-cyclohexane, and how do reaction conditions influence yield and purity?
Q. How does the stereochemistry of the cyclohexane ring (axial vs. equatorial substituents) affect the reactivity of [1-(bromomethyl)propyl]-cyclohexane in elimination reactions?
Q. What analytical strategies resolve discrepancies in reported physicochemical properties (e.g., boiling points) for brominated cyclohexane derivatives?
- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Validate data using:
-
Differential Scanning Calorimetry (DSC) : Accurately determines melting/boiling points.
-
Comparative GC Retention Indices : Cross-reference retention times with authenticated standards .
-
Literature Cross-Check : Prioritize data from NIST Chemistry WebBook or peer-reviewed journals .
- Data Table : Physicochemical Properties of [1-(bromomethyl)propyl]-cyclohexane
| Property | Reported Value | Method | Reference |
|---|---|---|---|
| Boiling Point | ~180–190°C (est.) | GC | |
| Molecular Weight | 210.12 g/mol | MS |
Q. How can reaction pathways involving [1-(bromomethyl)propyl]-cyclohexane be optimized to minimize byproducts like cyclohexene or alkyl halide dimers?
- Methodological Answer :
- Temperature Control : Lower reaction temps (50–60°C) reduce elimination byproducts.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance selectivity in substitution reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) removes dimers, while fractional distillation isolates the product .
Safety and Handling
Q. What safety protocols are critical when handling [1-(bromomethyl)propyl]-cyclohexane in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize brominated compounds with sodium bicarbonate and adsorb using vermiculite .
- Waste Disposal : Collect in halogenated waste containers and incinerate at certified facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
